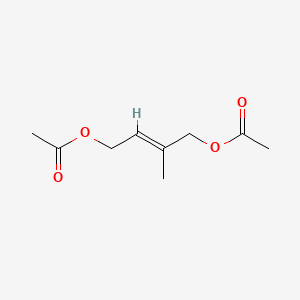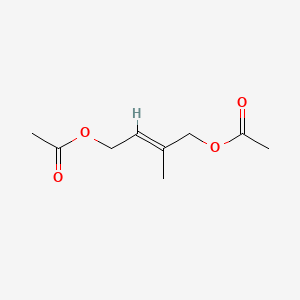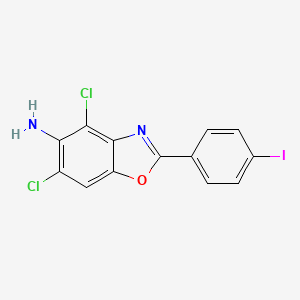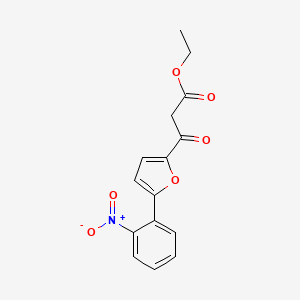
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans through a series of reactions, including Michael addition, intramolecular nucleophilic addition, and elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furans.
科学的研究の応用
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H13NO6 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
ethyl 3-[5-(2-nitrophenyl)furan-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-5-3-4-6-11(10)16(19)20/h3-8H,2,9H2,1H3 |
InChIキー |
YMJYOKMFLTYSBM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


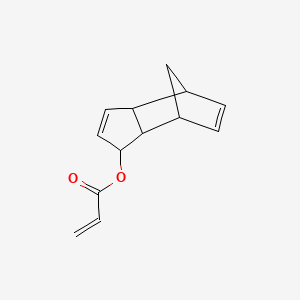

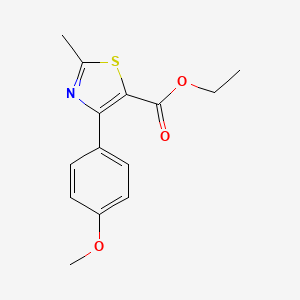
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)

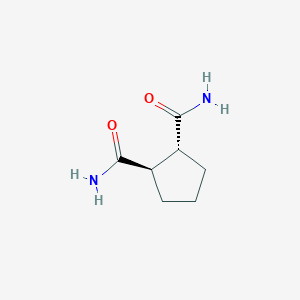

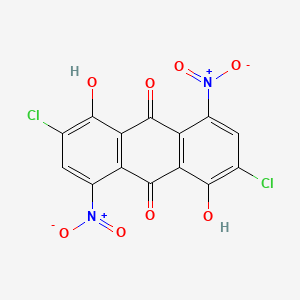
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
